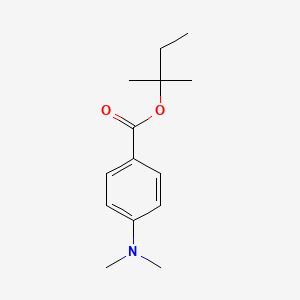
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-ethyl-2H-azirene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-ethyl-2H-aziren-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate azirene derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base such as sodium or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The azirene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted azirene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of diethyl (3-ethyl-2H-aziren-2-yl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can act as a mimic of phosphate esters, allowing it to interact with enzymes and proteins involved in phosphorylation processes. This interaction can inhibit or modulate the activity of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler phosphonate ester with similar reactivity but lacking the azirene ring.
Diethyl ethylphosphonate: Another phosphonate ester with a different alkyl group attached to the phosphorus atom.
Uniqueness
Diethyl (3-ethyl-2H-aziren-2-yl)phosphonate is unique due to the presence of the azirene ring, which imparts distinct chemical properties and reactivity compared to other phosphonate esters. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
293743-13-2 |
|---|---|
Molecular Formula |
C8H16NO3P |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-3-ethyl-2H-azirine |
InChI |
InChI=1S/C8H16NO3P/c1-4-7-8(9-7)13(10,11-5-2)12-6-3/h8H,4-6H2,1-3H3 |
InChI Key |
UALHOUBCFKPPDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC1P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
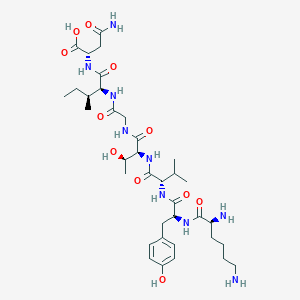
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
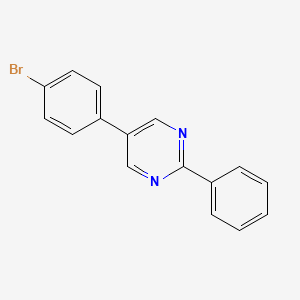
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
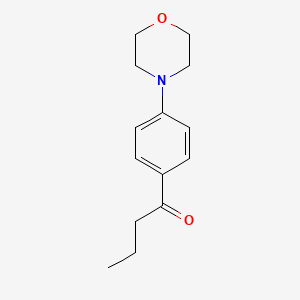
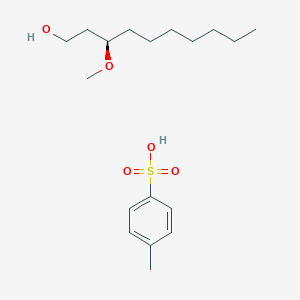

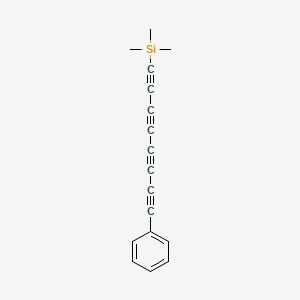
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)

